molecular formula C14H11F2NO B4389397 4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide

4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide

Cat. No.: B4389397
M. Wt: 247.24 g/mol
InChI Key: LXBJLSUNMOSFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms attached to the benzene rings and a methyl group attached to the amide nitrogen

Preparation Methods

The synthesis of 4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of 4-fluorobenzoyl chloride and 3-fluoroaniline in the presence of a base such as triethylamine to form the desired benzamide .

Chemical Reactions Analysis

4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, affecting their activity. The compound’s structure allows it to fit into the binding pockets of certain receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-7-11(16)5-6-13(9)14(18)17-12-4-2-3-10(15)8-12/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBJLSUNMOSFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-(3-fluorophenyl)-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.